- Synthesis and spectral properties of ruthenium(II) complexes based on 2,2'-bipyridines modified by a perylene chromophoreTetrahedron Letters, 2013, 54(40), 5514-5517,
Cas no 950761-81-6 (4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane)

950761-81-6 structure
Produktname:4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane
CAS-Nr.:950761-81-6
MF:C26H23BO2
MW:378.270627260208
MDL:MFCD28098461
CID:2092984
PubChem ID:253661738
4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(3-perylenyl)-1,3,2-dioxaborolane
- (3-Perylenyl)boronic Acid Pinacol Ester
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)perylene
- 4,4,5,5-tetramethyl-2-perylen-3-yl-1,3,2-dioxaborolane
- AK157801
- AB0175145
- AX8262339
- ST24042546
- 4,4,5,5-Tetramethyl-2-(3-perylenyl)-1,3,2-dioxaborolane (ACI)
- SCHEMBL9943513
- Perylene-3-boronic Acid Pinacol Ester
- 950761-81-6
- SY036743
- AKOS024262257
- T3089
- PERYLEN-3-YLBORONIC ACID PINACOL ESTER
- O11116
- AS-69600
- MFCD28098461
-
- MDL: MFCD28098461
- Inchi: 1S/C26H23BO2/c1-25(2)26(3,4)29-27(28-25)22-15-14-20-18-11-6-9-16-8-5-10-17(23(16)18)19-12-7-13-21(22)24(19)20/h5-15H,1-4H3
- InChI-Schlüssel: RKJWQQVQQVALBZ-UHFFFAOYSA-N
- Lächelt: O1C(C)(C)C(C)(C)OB1C1C2C3=C(C=CC=2)C2=C4C(=CC=C2)C=CC=C4C3=CC=1
Berechnete Eigenschaften
- Genaue Masse: 378.17900
- Monoisotopenmasse: 378.1791101g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 29
- Anzahl drehbarer Bindungen: 1
- Komplexität: 629
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 18.5
Experimentelle Eigenschaften
- Dichte: 1.21±0.1 g/cm3 (20 ºC 760 Torr),
- Schmelzpunkt: 234.0 to 238.0 deg-C
- PSA: 18.46000
- LogP: 6.03640
- λ max: 451(Toluene)(lit.)
4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane Sicherheitsinformationen
-
Symbol:
- Prompt:Warnung
- Gefahrenhinweis: H315-H319
- Warnhinweis: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane Zolldaten
- HS-CODE:2934999090
- Zolldaten:
China Zollkodex:
2934999090Übersicht:
2934999090. Andere heterocyclische Verbindungen. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%
Deklarationselemente:
Produktname, Komponenteninhalt, Verwendung für
Zusammenfassung:
2934999090. andere heterocyclische Verbindungen. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%
4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
abcr | AB474806-1 g |
4,4,5,5-Tetramethyl-2-(3-perylenyl)-1,3,2-dioxaborolane, 97%; . |
950761-81-6 | 97% | 1g |
€393.30 | 2023-07-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1239111-200mg |
(3-Perylenyl)boronic Acid Pinacol Ester |
950761-81-6 | 98% | 200mg |
¥1271.00 | 2024-04-24 | |
eNovation Chemicals LLC | Y0977328-1g |
4,4,5,5-tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane |
950761-81-6 | 95% | 1g |
$690 | 2024-08-03 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T868417-1g |
4,4,5,5-Tetramethyl-2-(3-perylenyl)-1,3,2-dioxaborolane |
950761-81-6 | ≥97% | 1g |
¥3,505.50 | 2022-06-14 | |
TRC | T889733-25mg |
4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane |
950761-81-6 | 25mg |
$ 80.00 | 2022-06-02 | ||
eNovation Chemicals LLC | D372599-5g |
4,4,5,5-tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane |
950761-81-6 | 95% | 5g |
$2100 | 2024-05-24 | |
abcr | AB474806-1g |
4,4,5,5-Tetramethyl-2-(3-perylenyl)-1,3,2-dioxaborolane, 97%; . |
950761-81-6 | 97% | 1g |
€412.70 | 2025-02-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTP817-250mg |
4,4,5,5-tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane |
950761-81-6 | 95% | 250mg |
¥576.0 | 2024-04-15 | |
Aaron | AR00IN9H-1g |
4,4,5,5-tetramethyl-2-perylen-3-yl-1,3,2-dioxaborolane |
950761-81-6 | 97% | 1g |
$203.00 | 2025-02-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTP817-1g |
4,4,5,5-tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane |
950761-81-6 | 95% | 1g |
¥1562.0 | 2024-04-15 |
4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C
1.2 Reagents: Trimethyl borate ; -78 °C; -78 °C → rt; 4 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, rt
1.4 Solvents: Toluene ; 10 h, reflux
1.2 Reagents: Trimethyl borate ; -78 °C; -78 °C → rt; 4 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, rt
1.4 Solvents: Toluene ; 10 h, reflux
Referenz
Synthetic Routes 2
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: 1,1-Bis(diphenylphosphino)ferrocene , Tris(dibenzylideneacetone)dipalladium Solvents: 1,4-Dioxane ; rt → 70 °C; 17 h, 70 °C
Referenz
- Process for manufacture of polymeric compound having a perylene unit useful for organic light-emitting device, etc., World Intellectual Property Organization, , ,
Synthetic Routes 3
Reaktionsbedingungen
1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel , 1,2-Bis(dicyclohexylphosphino)ethane Solvents: Xylene ; 10 min, rt
1.2 Reagents: 2,2,2-Trifluoroethanol ; 36 h, 80 °C
1.2 Reagents: 2,2,2-Trifluoroethanol ; 36 h, 80 °C
Referenz
- Ni-Catalyzed α-Selective C-H Borylations of Naphthalene-Based Aromatic CompoundsJournal of Organic Chemistry, 2019, 84(21), 14354-14359,
Synthetic Routes 4
Reaktionsbedingungen
1.1 Reagents: Sodium Solvents: 1,2-Dimethoxyethane ; 30 s, rt; 12 h, -40 °C
1.2 Reagents: Tempo ; 30 min
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Tempo ; 30 min
1.3 Reagents: Ammonium chloride Solvents: Water
Referenz
- Sodium-Promoted Borylation of Polycyclic Aromatic HydrocarbonsOrganic Letters, 2021, 23(12), 4613-4617,
Synthetic Routes 5
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; 16 h, 105 °C
Referenz
- Efficient Triplet-Triplet Annihilation Upconversion in Solution and Hydrogel Enabled by an S-T Absorption Os(II) Complex Dyad with an Elongated Triplet LifetimeInorganic Chemistry, 2021, 60(24), 19001-19008,
Synthetic Routes 6
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 17 h, 70 °C
Referenz
- Vibrational dynamics of a perylene-perylenediimide donor-acceptor dyad probed with femtosecond stimulated raman spectroscopyJournal of Physical Chemistry Letters, 2012, 3(17), 2362-2366,
Synthetic Routes 7
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 17 h, 70 °C
Referenz
- Influences of linker and nucleoside for the helical self-assembly of perylene along DNA templatesFrontiers in Chemistry (Lausanne, 2019, 7,,
Synthetic Routes 8
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Solvents: 1,4-Dioxane ; 15 h, 70 °C
Referenz
- An efficient synthesis of quaterrylenedicarboximide NIR dyesJournal of Organic Chemistry, 2007, 72(26), 10243-10246,
Synthetic Routes 9
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 17 h, 70 °C
Referenz
- Singlet Fission from Upper Excited Electronic States of Cofacial Perylene DimerJournal of Physical Chemistry Letters, 2019, 10(10), 2428-2433,
Synthetic Routes 10
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 48 h, 80 °C
Referenz
- Preparation method of perylene- and fluorophenyl-containing compound (3-(perfluoro-[1,1'-biphenyl]-4-yl)perylene) applied to green fluorescent powder of LED device, China, , ,
Synthetic Routes 11
Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 30 min, -78 °C
1.2 Reagents: Triisopropyl borate ; -78 °C; 10 min, -78 °C; -78 °C → rt; 30 min, rt
1.3 69 h, rt
1.4 Reagents: Acetic acid ; 1 h, rt
1.2 Reagents: Triisopropyl borate ; -78 °C; 10 min, -78 °C; -78 °C → rt; 30 min, rt
1.3 69 h, rt
1.4 Reagents: Acetic acid ; 1 h, rt
Referenz
- Communication of Bichromophore Emission upon Aggregation - Aroyl-S,N-ketene Acetals as Multifunctional Sensor MerocyaninesChemistry - A European Journal, 2021, 27(53), 13426-13434,
Synthetic Routes 12
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane
Referenz
- Intersystem crossing via charge recombination in a perylene-naphthalimide compact electron donor/acceptor dyadJournal of Materials Chemistry C: Materials for Optical and Electronic Devices, 2020, 8(24), 8305-8319,
Synthetic Routes 13
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene , Water ; 2 d, 80 - 90 °C
1.2 Solvents: Toluene ; 3 d, 80 - 90 °C
1.2 Solvents: Toluene ; 3 d, 80 - 90 °C
Referenz
- Dye-Terminated, Hyperbranched Polytruxenes and Polytruxene-block-Polythiophene Multiblock Copolymers Made in an "AB2 + A" ApproachAdvanced Materials (Weinheim, 2012, 24(5), 681-686,
4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane Raw materials
- Methoxyboronic acid pinacol ester
- 2,3-Dimethylbutane-2,3-diol
- Perylene
- 4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane
- 2-(7,12-Dibromo-5,5,10,10,15,15-hexahexyl-10,15-dihydro-5H-tribenzo[a,f,k]trinden-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Bis(pinacolato)diborane
- Pinacolborane
- 3-Bromoperylene
4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane Preparation Products
4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane Verwandte Literatur
-
Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
-
Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
-
Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
-
Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
950761-81-6 (4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane) Verwandte Produkte
- 1261891-76-2(3-(3-cyano-4-hydroxyphenyl)-n,n-dimethylbenzamide)
- 2309735-36-0(4,6-dimethyl-2-(1-methyl-1H-imidazol-2-yl)sulfanylpyrimidine)
- 1187165-65-6(3-Chlorophenethylmagnesium bromide)
- 2137591-96-7(1-Piperidinecarboxylic acid, 4-[5-[(chloromethoxy)carbonyl]-2-oxazolyl]-, 1,1-dimethylethyl ester)
- 31470-07-2(4H-Pyran-4-one, 2-hydroxy-)
- 2172562-95-5(2-chloro-4-(2-fluoro-3-methoxyphenyl)pyridin-3-amine)
- 22745-68-2(3-amino-N,N-diethyl-4-(morpholin-4-yl)benzene-1-sulfonamide)
- 2138331-88-9(N-[3-(aminomethyl)cyclobutyl]-3-methylbutanamide)
- 1270440-34-0(1-(3-CHLORO-4-METHYLPHENYL)PROPAN-1-AMINE)
- 52664-35-4(Phenol, 4-amino-,phosphorothioate (3:1) (ester) (9CI))
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:950761-81-6)4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane

Reinheit:99%
Menge:1g
Preis ($):215.0